molecular formula C7H6BrCl2N3 B1524740 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 1334149-01-7

6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No. B1524740
M. Wt: 282.95 g/mol
InChI Key: DCFOVWBVMOJBFL-UHFFFAOYSA-N
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Description

"6-bromo-2-


Scientific Research Applications

Corrosion Inhibition for Mild Steel 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These derivatives, including similar compounds, have shown high efficiency in preventing corrosion, with some achieving inhibition performance percentages up to 90% at specific concentrations. The studies use various methods such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of these inhibitors. Additionally, computational approaches like density functional theory (DFT) and molecular dynamic simulation (MD) support the experimental results, indicating these compounds act as mixed-type inhibitors (Saady et al., 2021).

Anticancer and Antimicrobial Potential Research into 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine derivatives also explores their potential as anticancer and antimicrobial agents. Novel synthesis methods have been developed to create derivatives that are evaluated for these activities. Notably, some compounds have shown promising antibacterial and antifungal activities, as well as significant anticancer properties against breast cancer cell lines. This suggests the imidazo[4,5-b]pyridine moiety could serve as a promising template for the development of new therapeutic agents (Shelke et al., 2017).

Halogenation and Molecular Structure Analysis Studies on the halogenation of imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine, have provided insights into their molecular structure and reaction behaviors. Halogenation processes have been shown to yield various halogenated derivatives, which are analyzed using techniques like X-ray diffraction to understand their crystal and molecular structures. This research contributes to the broader understanding of the chemical properties and reactivity of imidazo[4,5-b]pyridine derivatives, facilitating their application in diverse scientific fields (Yutilov et al., 2005).

properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3.ClH/c8-4-1-5-7(10-3-4)12-6(2-9)11-5;/h1,3H,2H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFOVWBVMOJBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

CAS RN

1334149-01-7
Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-2-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334149-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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